METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE
Description
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is a cyclobutane-based organic compound featuring a 4-bromophenyl substituent and a methyl ester group. Its structure combines the steric constraints of a four-membered cyclobutane ring with the electronic effects of bromine, making it a valuable intermediate in pharmaceutical synthesis. The compound’s synthesis often involves functionalizing cyclobutanecarboxylate precursors, as seen in patent applications .
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYFYTYZRWWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695142 | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236357-65-5 | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236357-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE typically involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction reactions can produce carboxylic acids, ketones, or alcohols .
Scientific Research Applications
METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 1-(4-BROMOPHENYL)CYCLOBUTANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs by Ring Size
Cyclopropane Analog: Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate
- CAS Number: Not explicitly listed (referenced in MSDS, ).
- Molecular Formula : Likely C₁₁H₁₁BrO₂ (cyclopropane ring reduces carbon count by one vs. cyclobutane).
- Key Differences :
Cyclohexane Analog: Methyl 1-(4-Bromophenyl)cyclohexanecarboxylate
- CAS Number : 1282589-52-9 .
- Molecular Formula : C₁₄H₁₇BrO₂ (higher molecular weight due to six-membered ring).
- Synthetic Utility: Preferred for applications requiring less strained intermediates .
Cyclopentane Analog: 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
- CAS Number : 143328-24-9 .
- Molecular Formula : C₁₂H₁₃BrO₂ (carboxylic acid replaces ester group).
- Key Differences :
Substituent Variations
Methoxy-Substituted Analog: 1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid
- CAS Number : 50921-37-4 .
- Molecular Formula : C₁₂H₁₄O₃ (methoxy group replaces bromine).
- Key Differences: Electronic Effects: Methoxy’s electron-donating nature contrasts with bromine’s electron-withdrawing effect, influencing aromatic substitution reactions. Safety: No explicit toxicity data, but likely less hazardous than brominated analogs .
Comparative Data Table
Biological Activity
Methyl 1-(4-bromophenyl)cyclobutanecarboxylate is an organic compound characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a carboxylate ester functional group. Its unique structural features suggest potential for various biological activities, particularly in drug development. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C12H13BrO2
- Structural Features :
- Cyclobutane ring
- 4-bromophenyl substituent
- Ester functional group
The presence of the bromine atom enhances the electrophilic character of the compound, potentially influencing its interactions with biological macromolecules, such as enzymes and receptors .
Potential Biological Activities
Research indicates that this compound may exhibit several biological activities:
- CYP3A4 Inhibition : Preliminary studies suggest that this compound could act as an inhibitor of CYP3A4, an enzyme critical in drug metabolism. However, further validation is necessary to confirm this activity .
- Binding Affinity : The compound's structure allows for interactions with various molecular targets. The bromine atom can facilitate halogen bonding, which may enhance binding affinity to specific receptors or enzymes .
- Therapeutic Properties : While specific therapeutic targets remain to be fully elucidated, initial findings indicate potential applications in treating conditions influenced by metabolic pathways involving CYP3A4 and other targets .
The mechanism of action of this compound likely involves:
- Hydrolysis Reactions : The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may interact with biological systems .
- Halogen Bonding : The bromine atom's ability to form halogen bonds can significantly influence molecular interactions and reactivity .
Table 1: Summary of Biological Activities and Mechanisms
Case Study: Integrin αvβ3 Antagonism
A related study explored cyclobutane-based compounds as antagonists for integrin αvβ3, a key player in tumor angiogenesis. The research highlighted that cyclobutane structures could effectively mimic the RGD sequence crucial for integrin binding. This compound's structural properties suggest it could be developed further as an αvβ3 antagonist, potentially improving pharmacokinetic profiles due to its metabolic stability .
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 1-(4-bromophenyl)cyclobutanecarboxylate, particularly in cyclobutane ring formation?
Cyclobutane ring formation often requires strain-inducing conditions. For this compound, a [2+2] cycloaddition or ring-closing metathesis could be explored. Reaction parameters such as temperature (e.g., cryogenic conditions to minimize ring strain), catalyst selection (e.g., transition-metal catalysts for stereochemical control), and solvent polarity (e.g., THF or DCM) should be systematically tested . Precedents from cyclopropane analogs (e.g., cyclopropanecarboxylic acid derivatives) suggest that steric effects from the 4-bromophenyl group may hinder ring closure, necessitating longer reaction times or higher catalyst loadings .
Q. How can researchers purify this compound to achieve >95% purity for downstream applications?
Column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is recommended. Due to the compound’s aromatic and ester functionalities, TLC monitoring with UV visualization at 254 nm is effective. Recrystallization in a non-polar solvent (e.g., hexane or cyclohexane) may further enhance purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted bromophenyl precursors or ester hydrolysis byproducts .
Q. What spectroscopic techniques are most reliable for characterizing the cyclobutane core in this compound?
- ¹H NMR : Look for distinct splitting patterns from the cyclobutane protons (typically 4–6 ppm, depending on substituents).
- ¹³C NMR : The quaternary carbon of the cyclobutane ring should appear downfield (δ ~90–100 ppm).
- IR Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H stretches.
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (m/z ~282–284 for [M+H]⁺, accounting for bromine isotope patterns) .
Q. How should researchers handle waste containing this compound to comply with safety protocols?
Brominated aromatic compounds require segregated waste collection. Neutralize acidic/basic residues before disposal. Use halogen-resistant containers for liquid waste and incineration for solid waste. Consult institutional guidelines for brominated organic waste and partner with certified hazardous waste management services .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromophenyl substitution in cyclobutane ring functionalization?
The electron-withdrawing bromine atom directs electrophilic substitution to the para position. Density functional theory (DFT) calculations can model charge distribution and transition states to predict regioselectivity. Compare with meta-substituted analogs to assess steric vs. electronic effects. Experimental validation via competitive reactions (e.g., bromination of unsubstituted cyclobutane precursors) may clarify mechanistic pathways .
Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the cyclobutane ring under physiological conditions.
- Docking Studies : If targeting biological applications, model interactions with enzymes or receptors (e.g., cyclooxygenase for anti-inflammatory potential).
- QSPR Models : Correlate substituent effects (e.g., halogens, methyl groups) with physicochemical properties like logP or metabolic stability .
Q. What strategies mitigate ester hydrolysis during storage or biological assays?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities (e.g., residual palladium from catalysis) or assay conditions (e.g., serum proteins in cell culture). Implement orthogonal assays (e.g., enzymatic vs. cell-based) and quantify impurities via ICP-MS (for metals) or LC-MS. Cross-validate results with structurally related compounds (e.g., cyclopropane analogs) .
Q. What advanced analytical methods validate the compound’s stability under catalytic conditions?
Q. How can impurity profiles be minimized during large-scale synthesis?
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, mixing rate) to suppress side reactions.
- SPE (Solid-Phase Extraction) : Remove brominated byproducts using functionalized resins.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
